N-[2-(2-thienyl)ethyl]benzamide
Description
N-[2-(2-Thienyl)ethyl]benzamide is a benzamide derivative characterized by a benzoyl group linked via an amide bond to a 2-(2-thienyl)ethylamine moiety. This article focuses on comparing its hypothesized properties with structurally related benzamide derivatives.
Properties
Molecular Formula |
C13H13NOS |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NOS/c15-13(11-5-2-1-3-6-11)14-9-8-12-7-4-10-16-12/h1-7,10H,8-9H2,(H,14,15) |
InChI Key |
UOTIVHIGQMWNKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Ethylbenzamides with Heterocyclic Moieties
(a) N-[2-(1H-Indol-3-yl)ethyl]benzamide
- Structural Features : Replaces the thienyl group with an indole ring (a bicyclic aromatic system with nitrogen).
- Key Difference : The indole group may enhance π-π stacking interactions with target proteins compared to the thienyl group.
(b) N-[[5-[2-[2-(2-Thienyl)ethyl]indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]benzamide
Antioxidant and Antiparasitic Benzamides
(a) 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
- Structural Features : Hydroxyl groups on the benzamide ring and a 4-hydroxyphenethyl chain.
- Biological Activity : Exhibits potent antioxidant activity, with IC50 values of 22.8 μM (DPPH scavenging) and 2.5 μM (superoxide radical scavenging), outperforming ascorbic acid .
- Key Difference : Polar hydroxyl groups enhance radical scavenging but reduce lipophilicity compared to the thienyl group.
(b) Nitazoxanide
- Structural Features : Nitro-thiazole substituent instead of thienyl.
- Biological Activity : Broad-spectrum antiparasitic agent targeting protozoa and helminths via interference with pyruvate:ferredoxin oxidoreductase (PFOR) .
- Key Difference : The nitro-thiazole group is critical for redox activation and electron transport inhibition.
Antimicrobial and Anticancer Derivatives
(a) N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide
- Structural Features: Azetidinone (β-lactam) ring appended to the benzamide.
- Biological Activity : Potent antimicrobial activity against Gram-positive bacteria and fungi, with QSAR studies highlighting the importance of topological parameters (Balaban index, molecular connectivity) .
- Key Difference : The β-lactam ring introduces reactivity for covalent target binding, absent in thienyl derivatives.
(b) N-Benzimidazol-1-yl Methyl-Benzamide Derivatives
- Structural Features : Benzimidazole ring linked via a methylene group.
- Biological Activity : Anti-inflammatory and analgesic effects (e.g., compound 3a: IC50 = 100 mg/kg) with reduced gastric toxicity compared to NSAIDs .
- Key Difference : The benzimidazole moiety enhances hydrogen bonding and aromatic interactions with cyclooxygenase (COX) enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
